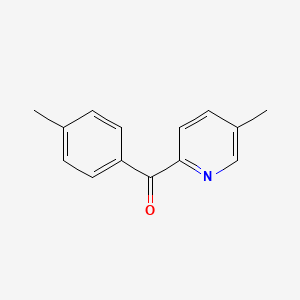

2-(4-Methylbenzoyl)-5-methylpyridine

描述

属性

IUPAC Name |

(4-methylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-3-6-12(7-4-10)14(16)13-8-5-11(2)9-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEDICIWPZWNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241059 | |

| Record name | (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-34-2 | |

| Record name | (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(4-methylbenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Acylation of Pyridine Derivatives

Methodology:

The most common route involves the acylation of 5-methylpyridine using appropriate benzoyl chlorides or derivatives. This process typically proceeds via nucleophilic attack on the acyl chloride in the presence of a base, such as pyridine itself or triethylamine, acting both as a solvent and a catalyst.

- Solvent: Anhydrous dichloromethane or pyridine

- Temperature: Usually reflux (~80°C) to promote reaction kinetics

- Reagents: Benzoyl chloride derivatives, often substituted with methyl groups at the para position

Reaction Scheme:

$$ \text{5-methylpyridine} + \text{4-methylbenzoyl chloride} \rightarrow \text{2-(4-methylbenzoyl)-5-methylpyridine} $$

Data Table 1: Typical Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, pyridine | Ensures anhydrous conditions |

| Temperature | Reflux (~80°C) | To facilitate acylation |

| Base | Pyridine, triethylamine | Neutralizes HCl formed during acylation |

| Reaction Time | 4–12 hours | Extended to ensure complete conversion |

| Yield | 70–85% | Dependent on purity of reagents and conditions |

Use of Alternative Synthetic Routes

a. Friedel–Crafts Acylation:

Although less common due to regioselectivity issues, Friedel–Crafts acylation using acyl chlorides and aluminum chloride can be employed, especially for aromatic substitution at specific positions.

b. Cross-Coupling Reactions:

Recent advances utilize palladium-catalyzed coupling, such as Suzuki-Miyaura, to attach benzoyl groups to pyridine derivatives with high regioselectivity. For instance, the coupling of 5-methylpyridine boronic acids with 4-methylbenzoyl halides under optimized conditions yields the target compound efficiently.

- Suzuki coupling offers better control over substitution patterns and can be performed under milder conditions, improving yields and purity.

- Reaction parameters such as catalyst loading, temperature (typically 80–100°C), and solvent (e.g., toluene, ethanol) are critical for success.

Purification Techniques

Post-synthesis, the crude product often contains residual starting materials and byproducts. Purification strategies include:

- Liquid-liquid extraction: Using organic solvents like diethyl ether or dichloromethane to separate the product from aqueous layers containing inorganic impurities.

- Recrystallization: From solvents such as ethanol or ethyl acetate to obtain pure crystalline material.

- Chromatography: Flash chromatography with silica gel and suitable eluents (e.g., hexane/ethyl acetate mixtures) ensures high purity.

Data Table 2: Purification Parameters

| Technique | Solvent System | Purpose |

|---|---|---|

| Liquid-liquid extraction | Diethyl ether / Water | Remove inorganic impurities |

| Recrystallization | Ethanol or Ethyl acetate | Improve purity and crystal quality |

| Chromatography | Hexane/Ethyl acetate | Final purification, especially for complex mixtures |

Reaction Optimization and Yield Enhancement

Reaction parameters such as temperature, reagent stoichiometry, and reaction time significantly influence yield and purity. Data from research indicates:

| Parameter | Optimization Strategy | Effect on Yield/Purity |

|---|---|---|

| Reagent Stoichiometry | Slight excess of acyl chloride (1.1–1.2 equivalents) | Ensures complete acylation |

| Temperature | Reflux conditions (~80°C) | Maximizes conversion without degradation |

| Reaction Time | 6–12 hours | Balances yield and minimizes side reactions |

Summary of Key Research Findings

化学反应分析

Types of Reactions

2-(4-Methylbenzoyl)-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of this compound-3-carboxylic acid.

Reduction: Formation of 2-(4-methylbenzyl)-5-methylpyridine.

Substitution: Formation of 2-(4-methylbenzoyl)-5-nitro- or 5-halopyridine derivatives.

科学研究应用

2-(4-Methylbenzoyl)-5-methylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(4-Methylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Substituent Effects on Bioactivity

- 4-Methylbenzoyl vs. 4-Methoxybenzoyl: In pyrrole derivatives, the 4-methylbenzoyl group at the 2-amino position confers superior bioactivity, with IC50 values of 6–8 μM against pathogens. Replacing this group with 4-methoxybenzoyl reduces activity significantly, highlighting the critical role of the methyl substituent in enhancing binding affinity .

- Chlorophenyl vs. Methylbenzoyl : 2-(4-Chlorophenyl)-5-methylpyridine (CAS 34123-86-9) shares the 5-methylpyridine backbone but substitutes the 2-position with a chlorophenyl group. This modification increases molecular weight (203.67 g/mol vs. ~217.26 g/mol estimated for 2-(4-Methylbenzoyl)-5-methylpyridine) and logP (3.71), suggesting higher lipophilicity compared to the methylbenzoyl variant .

Electronic and Functional Group Variations

- Fluorinated Derivatives: 2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy, CAS 583052-21-5) replaces the benzoyl group with a difluorophenyl moiety. This fluorinated analog exhibits applications in OLEDs and dye-sensitized solar cells (DSSCs) due to enhanced electron-withdrawing properties, a feature less pronounced in the methylbenzoyl derivative .

- Ethynyl-Substituted Pyridines : 2-[2-(3-Methoxyphenyl)ethynyl]-5-methylpyridine introduces an ethynyl linker, which may improve π-conjugation for optoelectronic applications but reduces steric bulk compared to the benzoyl group .

Physical and Chemical Properties

*Estimated based on molecular formula (C14H13NO). †Predicted using fragment-based methods.

生物活性

2-(4-Methylbenzoyl)-5-methylpyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylbenzoyl group at the 2-position and a methyl group at the 5-position. Its molecular formula is C14H13NO, and it has a molecular weight of approximately 213.26 g/mol. This compound has garnered attention in scientific research due to its notable biological activities, particularly its potential antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has been evaluated for its effectiveness against fungi such as Candida albicans and Aspergillus niger. The compound's structure suggests potential interactions with biological targets, which may lead to therapeutic applications in treating infections caused by these pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Method of Evaluation | Results |

|---|---|---|---|

| Candida albicans | Antifungal | Disk diffusion | Significant inhibition |

| Aspergillus niger | Antifungal | Serial dilution method | Moderate inhibition |

Synthesis and Evaluation of Derivatives

The synthesis of this compound can be achieved through various methods, including the benzoylation of substituted phenols under controlled conditions. The resulting derivatives have also been tested for their biological activities, demonstrating a range of effects depending on structural modifications.

Table 2: Structural Variants and Their Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-5-benzoylpyridine | Methyl group at position 2; benzoyl at position 5 | Antimicrobial properties |

| 4-Methyl-2-pyridinyl ketone | Ketone functional group at position 2 | Antifungal activity |

| 3-(4-Methylbenzoyl)-2-pyridinone | Ketone at position 3; methylbenzoyl at position 4 | Potential anti-inflammatory effects |

These derivatives illustrate how variations in substitution patterns influence biological activity and chemical reactivity, making them valuable for comparative studies in medicinal chemistry.

Interaction studies involving this compound focus on its binding affinity with biological targets. Similar compounds have shown interactions with enzymes or receptors involved in microbial resistance mechanisms. Understanding these interactions is crucial for elucidating how modifications to the compound's structure affect its biological efficacy and safety profile.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound. For instance, a study published in MDPI explored the synthesis of novel derivatives and their biological evaluations against various pathogens, highlighting the compound's potential in drug development .

常见问题

Q. What are the established synthetic routes for 2-(4-Methylbenzoyl)-5-methylpyridine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves cyclization or nucleophilic substitution reactions. For example, derivatives of 5-methylpyridine can react with 4-methylbenzoyl precursors under basic conditions (e.g., sodium hydroxide) in solvents like dichloromethane. Key parameters include:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement and validation of molecular geometry, bond lengths, and dihedral angles .

- NMR/IR spectroscopy : ¹H NMR signals (e.g., aromatic protons at 7.26 ppm) and IR carbonyl stretches (~1653 cm⁻¹) confirm functional groups .

- Elemental analysis : Validate empirical formulas (e.g., C₁₃H₁₃NO) .

Q. What purification techniques are recommended post-synthesis?

Methodological Answer:

- Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities.

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .

- HPLC : For high-purity requirements in biological studies .

Q. How can researchers confirm the compound’s stability under various storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks.

- Analytical monitoring : Track degradation via HPLC and FTIR to identify decomposition products .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Receptor modulation : Acts as a scaffold for designing allosteric modulators (e.g., metabotropic glutamate receptors) .

- Biological activity screening : Assess antimicrobial or anticancer properties using cell-based assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data?

Methodological Answer:

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) to guide electrophilic substitution.

- Catalytic systems : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific positions .

Q. How can researchers analyze and mitigate byproduct formation in multi-step synthesis?

Methodological Answer:

- Reaction monitoring : Use TLC or LC-MS to track intermediates.

- Quenching protocols : Add scavengers (e.g., silica-bound amines) to trap reactive byproducts .

- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., pH, time) to minimize side reactions .

Q. What approaches are used to study this compound’s role as an allosteric modulator in receptor signaling?

Methodological Answer:

Q. What are best practices for validating hydrogen-bonding interactions in crystal structures?

Methodological Answer:

- Hydrogen-bond analysis : Use Mercury (CCDC) to measure donor-acceptor distances (2.5–3.2 Å) and angles (>120°) .

- Thermal ellipsoids : Assess anisotropic displacement parameters to confirm positional stability of interacting atoms .

- Cross-validation : Compare with solution-state NMR NOE data to confirm intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。